

Comparative analysis of Formetorex and phenylacetone as amphetamine precursors

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Compound of Interest

Compound Name: Formetorex

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A Comparative Analysis of Formetorex and Phenylacetone as Amphetamine Precursors

This guide provides a detailed comparative analysis of **Formetorex** (N-formylamphetamine) and phenylacetone (also known as P2P or benzyl methyl ketone) as precursors for the synthesis of amphetamine. The comparison focuses on the chemical synthesis pathways, quantitative performance metrics, and detailed experimental protocols, intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Amphetamine is a potent central nervous system stimulant with therapeutic applications. Its synthesis can be achieved through various chemical routes, often starting from regulated precursor chemicals. Phenylacetone is a well-known and historically significant precursor for amphetamine synthesis. **Formetorex**, or N-formylamphetamine, is a key intermediate in one of the most common synthesis routes starting from phenylacetone, the Leuckart reaction.^{[1][2]} This guide examines the synthetic relationship between these two compounds and evaluates their respective utility as starting materials for amphetamine synthesis.

The primary synthesis routes discussed are the Leuckart reaction and reductive amination, both starting from phenylacetone. The use of **Formetorex** as a precursor will be presented as a truncated version of the Leuckart pathway.

Chemical Synthesis Pathways

There are two primary pathways for the synthesis of amphetamine from phenylacetone: the Leuckart reaction and reductive amination. **Formetorex** is an intermediate specific to the Leuckart reaction.

1. The Leuckart Reaction from Phenylacetone: This is a two-step process. First, phenylacetone is condensed with formamide or ammonium formate to produce the intermediate, **Formetorex** (N-formylamphetamine).[1] In the second step, the **Formetorex** is hydrolyzed, typically using a strong acid, to yield amphetamine.[1][3]
2. Synthesis from **Formetorex**: When using **Formetorex** as the starting material, the synthesis is reduced to a single step: the hydrolysis of the formyl group to yield amphetamine.[3] This bypasses the initial condensation step of the Leuckart reaction.
3. Reductive Amination of Phenylacetone: This is an alternative, direct one-step method where phenylacetone is reacted with ammonia in the presence of a reducing agent to form amphetamine.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the different synthesis routes. It should be noted that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.

Table 1: Synthesis of Amphetamine from Phenylacetone via Leuckart Reaction

Step	Reaction	Reagents	Temperature e (°C)	Time (hours)	Reported Yield
1	Phenylacetone to Formetorex	Ammonium formate	170-175	3-3.5	Not specified
2	Formetorex to Amphetamine	Hydrochloric acid	Reflux (170-180)	3-3.5	Not specified
Overall	Phenylacetone to Amphetamine	Ammonia, Formic Acid	160-170	-	26%

Note: The overall yield of the Leuckart reaction is often low due to the formation of side products.[\[4\]](#)

Table 2: Synthesis of Amphetamine from **Formetorex**

Step	Reaction	Reagents	Temperature e (°C)	Time (hours)	Reported Yield
1	Formetorex to Amphetamine	Strong acid (e.g., HCl)	Reflux	Not specified	Not specified

Note: While specific yields for this step alone are not readily available in the provided literature, it is a standard hydrolysis reaction and is generally considered to be efficient.

Table 3: Synthesis of Amphetamine from Phenylacetone via Reductive Amination

Step	Reaction	Reagents	Temperature e (°C)	Time (hours)	Reported Yield
1	Phenylacetone to Amphetamine	Ammonia, Aluminum grit, Mercuric chloride, Ethanol	Reflux	2	30%

Experimental Protocols

Protocol 1: Leuckart Reaction and Hydrolysis (Phenylacetone to Amphetamine)

This protocol describes the two-step synthesis of amphetamine from phenylacetone via the Leuckart reaction.[\[5\]](#)[\[6\]](#)

Step 1: Formation of N-formylamphetamine (**Formetorex**)

- Ammonium formate is added to a reaction vessel and heated to a molten state (approximately 130-150°C).
- The molten ammonium formate is further heated to 170-175°C.
- Phenylacetone is added dropwise to the molten ammonium formate. The molar ratio of phenylacetone to ammonium formate is typically around 1:1.2.
- The reaction mixture is maintained at 170-175°C for 3 to 3.5 hours.

Step 2: Hydrolysis of N-formylamphetamine

- The reaction mixture from Step 1 is cooled to approximately 40°C.
- Hydrochloric acid is added to neutralize the mixture.
- The solution is then heated to 170-180°C and refluxed for 3 to 3.5 hours to hydrolyze the N-formylamphetamine to amphetamine.

- After cooling, the solution is made strongly basic ($\text{pH} > 10$) by the addition of a sodium hydroxide solution.
- The amphetamine free base is then isolated by extraction with an organic solvent.

Protocol 2: Hydrolysis of **Formetorex** to Amphetamine

This protocol outlines the procedure for the synthesis of amphetamine starting from **Formetorex**.^[3]

- N-formylamphetamine is placed in a round-bottom flask.
- A strong acid, such as hydrochloric acid, is added to the flask.
- The mixture is heated to reflux for a sufficient period to ensure complete hydrolysis of the amide.
- After cooling to room temperature, the excess acid is carefully neutralized by the slow addition of a sodium hydroxide solution until the mixture is strongly basic ($\text{pH} > 10$).
- The liberated amphetamine free base is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or toluene).

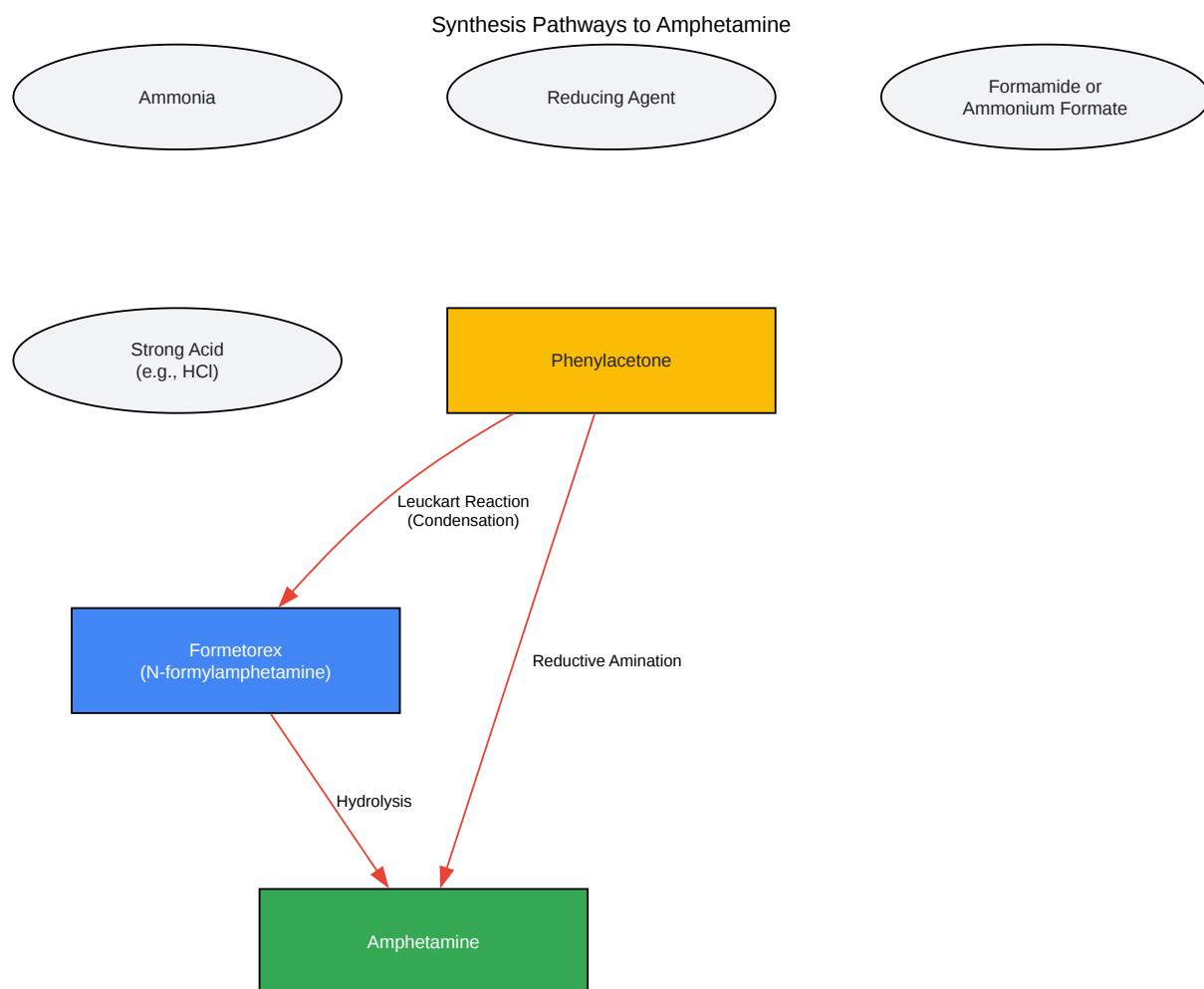
Protocol 3: Reductive Amination of Phenylacetone to Amphetamine

This protocol describes a one-step synthesis of amphetamine from phenylacetone.

- A mixture of phenylacetone, ethanol, 25% ammonia, aluminum grit, and a small amount of mercuric chloride is prepared in a reaction vessel.
- The mixture is warmed with vigorous stirring until a reaction initiates.
- If the reaction becomes too vigorous, cooling should be applied.
- Once the initial reaction subsides, the mixture is refluxed with vigorous stirring for approximately 2 hours.

- The reaction mixture is then worked up through a series of extraction and purification steps to isolate the amphetamine product.

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